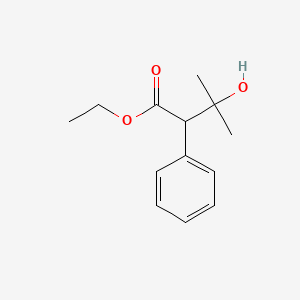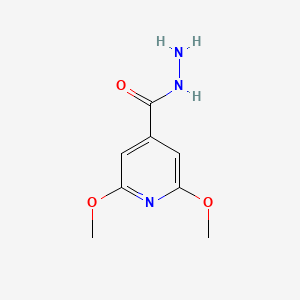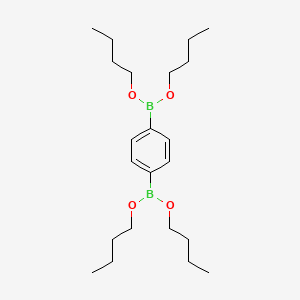
Tetrabutyl benzene-1,4-diylbisboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl benzene-1,4-diylbisboronate is an organic compound that belongs to the class of boron-containing compounds. It is characterized by the presence of two boronate groups attached to a benzene ring, which is further substituted with four butyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutyl benzene-1,4-diylbisboronate can be synthesized through a multi-step process involving the formation of boronate esters. One common method involves the reaction of 1,4-dibromobenzene with butylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutyl benzene-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The boronate groups can undergo oxidation to form boronic acids or reduction to form boranes.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Boronic acids are formed as major products.
Reduction: Boranes are the primary products.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl benzene-1,4-diylbisboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of tetrabutyl benzene-1,4-diylbisboronate primarily involves its ability to participate in coupling reactions. In Suzuki-Miyaura coupling, the boronate groups react with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1,4-Dibromobenzene: A benzene derivative with two bromine atoms at the para positions.
Butylboronic Acid: A boronic acid with a butyl group attached to the boron atom.
Uniqueness
Tetrabutyl benzene-1,4-diylbisboronate is unique due to the presence of both boronate groups and butyl substituents on the benzene ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
2449-19-6 |
|---|---|
Molekularformel |
C22H40B2O4 |
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
dibutoxy-(4-dibutoxyboranylphenyl)borane |
InChI |
InChI=1S/C22H40B2O4/c1-5-9-17-25-23(26-18-10-6-2)21-13-15-22(16-14-21)24(27-19-11-7-3)28-20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 |
InChI-Schlüssel |
WVVLCYRUHHDNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


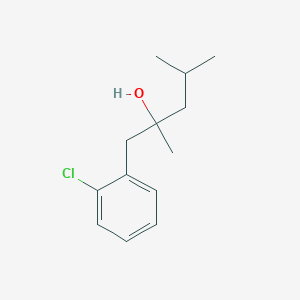
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
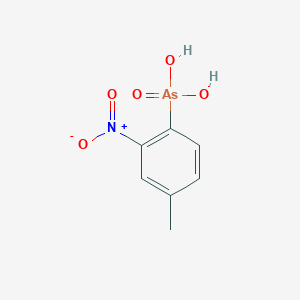
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

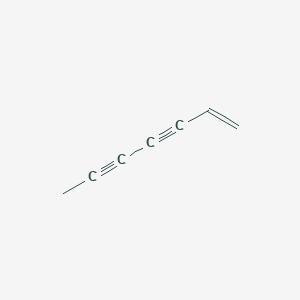
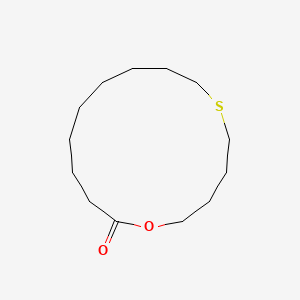
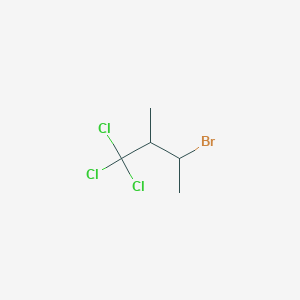
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)


![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
